molecular formula C14H19NO4 B2467438 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248355-07-7

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

カタログ番号 B2467438
CAS番号: 2248355-07-7
分子量: 265.309
InChIキー: PWBBADVEDHUFBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in the modulation of pain signaling pathways.

作用機序

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exerts its analgesic effects by selectively blocking the AT2R, which is expressed on sensory neurons and plays a role in pain signaling. By blocking the AT2R, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the release of pain mediators and reduces the sensitivity of sensory neurons to painful stimuli.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have other biochemical and physiological effects. For example, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce inflammation in animal models of arthritis and to improve vascular function in models of hypertension. These effects may be related to the role of the AT2R in regulating inflammation and vascular tone.

実験室実験の利点と制限

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages as a tool compound for studying pain signaling pathways. It is highly selective for the AT2R, which allows for the specific modulation of this receptor without affecting other signaling pathways. 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. However, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

将来の方向性

There are several potential future directions for research on 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and related compounds. One area of interest is the development of more potent and selective AT2R antagonists, which could provide greater therapeutic benefits with fewer side effects. Another area of interest is the investigation of the role of the AT2R in other physiological processes, such as inflammation and cardiovascular function. Finally, the use of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a tool compound for studying pain signaling pathways could lead to the identification of novel targets for the development of new analgesic drugs.

合成法

The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves a multi-step process, which includes the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to produce the target molecule. The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been described in several scientific publications, and the process has been optimized to achieve high yields and purity.

科学的研究の応用

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been the subject of extensive scientific research, including preclinical studies and clinical trials. In preclinical studies, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been evaluated as a potential treatment for post-herpetic neuralgia, a type of chronic pain that can occur after an episode of shingles.

特性

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-9-6-7-10(12(16)17)8-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBADVEDHUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl]amino}-4-ethylbenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。